2-(2-Methoxyphenoxy)-5-nitropyridine
Description
2-(2-Methoxyphenoxy)-5-nitropyridine is a nitro-substituted pyridine derivative featuring a 2-methoxyphenoxy group at the 2-position. For instance, lignin degradation studies involving similar β-O-4 dimers highlight its role in natural product chemistry . Additionally, related compounds such as 2-(4-methoxyphenoxy)-5-nitropyridine (CAS 71973-03-0) are noted for their fluorescence properties and synthetic versatility .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-10-4-2-3-5-11(10)18-12-7-6-9(8-13-12)14(15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDPRAHSDKFOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-5-nitropyridine Intermediate
The synthesis typically begins with 2-hydroxy-5-nitropyridine, which is converted to 2-chloro-5-nitropyridine by chlorination using phosphorus oxychloride (POCl3) in the presence of a catalytic amount of dimethylformamide (DMF). The process involves refluxing the mixture, followed by cooling and isolation of the product as pale yellow needle-like crystals.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 2-Hydroxy-5-nitropyridine chlorination | Phosphorus oxychloride, DMF catalyst, reflux 2 h | ~80.6% | Product purity ~98.9% by HPLC; isolated by filtration and drying |
This intermediate is crucial for subsequent nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution to Form 2-(2-Methoxyphenoxy)-5-nitropyridine
The key reaction involves substituting the chlorine atom on 2-chloro-5-nitropyridine with 2-methoxyphenol (o-anisole phenol) under basic conditions, often using potassium carbonate or potassium fluoride as the base in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
| Method | Base | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Potassium carbonate-mediated substitution | K2CO3 | DMF | 85–100 °C | 12–24 h | 70–85% | Inert atmosphere recommended; purification by column chromatography |
| Potassium fluoride-mediated substitution | KF or CsF | DMSO or 1,2-dimethoxyethane | 70–130 °C | 12–18 h | 73–84% | High purity products; requires inert atmosphere and careful workup |
The reaction proceeds via nucleophilic attack of the phenoxide ion on the electron-deficient pyridine ring, displacing chloride and forming the ether linkage.
Experimental Data Summary
| Parameter | Typical Value/Condition |
|---|---|
| Starting material | 2-Chloro-5-nitropyridine |
| Nucleophile | 2-Methoxyphenol |
| Base | Potassium carbonate or potassium fluoride |
| Solvent | DMF, DMSO, or 1,2-dimethoxyethane |
| Temperature | 70–130 °C |
| Reaction time | 12–24 hours |
| Yield | 70–85% |
| Purification | Silica gel chromatography, recrystallization |
Notes on Reaction Conditions and Optimization
- Inert Atmosphere: Many procedures emphasize conducting reactions under nitrogen or argon to avoid moisture and oxygen interference.
- Solvent Choice: Polar aprotic solvents such as DMF and DMSO are preferred to solubilize both reactants and bases, facilitating nucleophilic substitution.
- Base Selection: Potassium carbonate is common for milder conditions; potassium fluoride or cesium fluoride can enhance nucleophilicity and reaction rates.
- Temperature Control: Elevated temperatures (up to 130 °C) improve reaction kinetics but require careful monitoring to avoid decomposition.
- Workup: Extraction with organic solvents, washing with brine, drying over sodium sulfate or magnesium sulfate, and chromatographic purification ensure high purity.
Representative Reaction Procedure (Adapted from Literature)
Preparation of 2-Chloro-5-nitropyridine:
Dissolve 2-hydroxy-5-nitropyridine in phosphorus oxychloride, add catalytic DMF, and reflux for 2 hours. Cool, quench with ice water, filter the precipitate, wash, and dry.Nucleophilic Substitution:
In a dry flask under nitrogen, dissolve 2-chloro-5-nitropyridine and 2-methoxyphenol in DMF. Add potassium carbonate and stir at 85–100 °C for 12–24 hours. Cool, dilute with water, extract with ethyl acetate, wash, dry, and concentrate.Purification: Purify the crude product by silica gel chromatography using ethyl acetate/hexane gradients. Recrystallize if necessary.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-5-nitropyridine.
Reduction: Formation of 2-(2-methoxyphenoxy)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nitropyridine Derivatives
Structural and Electronic Effects
- Substituent Position: The position of the nitro group significantly influences reactivity. For example, 2-(4-Methoxyphenoxy)-3-nitropyridine (nitro at position 3) exhibits different electronic effects compared to 5-nitro isomers, altering conjugation and stability.
- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthyloxy ) enhance π-π stacking in crystals, whereas aliphatic groups (e.g., ethyldisulfanyl ) introduce redox-active disulfide bonds.
- Electron-Donating/Withdrawing Groups : Methoxy groups (electron-donating) decrease electrophilicity at the pyridine ring, while nitro groups (electron-withdrawing) enhance reactivity toward nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
